![molecular formula C13H15NO4 B6361934 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1240570-91-5](/img/structure/B6361934.png)
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid
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Overview
Description
“1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” can be represented by the InChI code: 1S/C11H11NO4/c1-15-8-3-4-9 (16-2)10-6 (8)5-7 (12-10)11 (13)14/h3-5,12H,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
“1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” is a powder at room temperature . Its melting point is 204-205°C . The molecular weight of the compound is 249.26 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising results as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the structural similarity, “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” could potentially exhibit similar antiviral properties.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” could be explored for its potential anti-inflammatory applications.
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . Therefore, “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” might also have potential applications in cancer treatment.
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV-1 agents . It’s possible that “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” could be studied for similar applications.
Antioxidant Activity
Indole derivatives are known to exhibit antioxidant properties . This suggests that “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” could be explored for its potential antioxidant applications.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This implies that “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” could potentially be used in antimicrobial applications.
Safety and Hazards
The safety information available indicates that “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Future Directions
The future directions for “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” and other indole derivatives include the investigation of novel methods of synthesis due to the importance of this significant ring system . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The compound’s interaction with its targets may result in changes at the molecular level, which could potentially lead to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
properties
IUPAC Name |
1-ethyl-4,7-dimethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-14-9(13(15)16)7-8-10(17-2)5-6-11(18-3)12(8)14/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAUJAHXBQRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid |
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